Flumethasone 17-valerate

CAS No.: 22194-28-1

Cat. No.: VC17137447

Molecular Formula: C27H36F2O6

Molecular Weight: 494.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22194-28-1 |

|---|---|

| Molecular Formula | C27H36F2O6 |

| Molecular Weight | 494.6 g/mol |

| IUPAC Name | [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate |

| Standard InChI | InChI=1S/C27H36F2O6/c1-5-6-7-23(34)35-27(22(33)14-30)15(2)10-17-18-12-20(28)19-11-16(31)8-9-24(19,3)26(18,29)21(32)13-25(17,27)4/h8-9,11,15,17-18,20-21,30,32H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,21+,24+,25+,26+,27+/m1/s1 |

| Standard InChI Key | WVSXUIDOQJEBLB-MSIMIBAWSA-N |

| Isomeric SMILES | CCCCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CO |

| Canonical SMILES | CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CO |

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

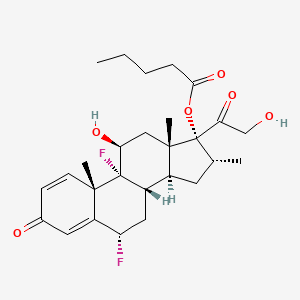

Flumethasone 17-valerate’s structure (C₂₇H₃₆F₂O₆) incorporates a pregnane backbone with critical substitutions:

-

Fluorine atoms at positions 6α and 9α to resist metabolic degradation.

-

A methyl group at position 16α to minimize mineralocorticoid activity.

-

A valerate ester at position 17 to improve lipid solubility and tissue retention .

Table 1: Key Chemical Properties of Flumethasone 17-Valerate

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 494.5679 g/mol | |

| Molecular Formula | C₂₇H₃₆F₂O₆ | |

| CAS Registry Number | 22194-28-1 | |

| XLogP3 | 3.5 | |

| Hydrogen Bond Donors | 2 | |

| Topological Polar Surface Area | 101 Ų |

Stereochemical Configuration

The compound’s biological activity is highly dependent on its absolute stereochemistry, with nine defined stereocenters ensuring precise receptor binding. The 11β-hydroxy group and 17-valerate ester are critical for glucocorticoid receptor (GR) affinity, while the 6α- and 9α-fluorine substitutions block oxidation by hepatic enzymes .

Table 2: Stereochemical Details

| Stereochemical Feature | Configuration | Source |

|---|---|---|

| Defined Stereocenters | 9/9 | |

| Optical Activity | Unspecified | |

| Key Functional Groups | 11β-hydroxy, 17-valerate ester |

Pharmacological Profile

Mechanism of Action

As a glucocorticoid receptor agonist, flumethasone 17-valerate inhibits phospholipase A₂, reducing prostaglandin and leukotriene synthesis. Its valerate ester enhances dermal absorption, allowing localized suppression of inflammatory cytokines (e.g., IL-1β, TNF-α) and mast cell degranulation .

Metabolic Pathways

The valerate side chain is hydrolyzed by esterases in target tissues, releasing active flumethasone. Hepatic cytochrome P450 enzymes (CYP3A4) subsequently metabolize the free steroid into inactive metabolites, which undergo renal excretion .

Clinical Applications and Research Status

Despite its structural promise, flumethasone 17-valerate lacks robust clinical trial data. PubChem and NCATS entries provide no evidence of human studies, suggesting it remains primarily a compound of interest in preclinical research. By analogy to similar corticosteroids, potential applications could include:

-

Dermatological Conditions: Psoriasis, eczema, or allergic contact dermatitis due to its lipophilic formulation.

-

Ophthalmic Use: Postoperative inflammation, though its safety profile in this context is unknown .

Challenges and Future Directions

The absence of clinical data represents a significant barrier to understanding flumethasone 17-valerate’s therapeutic potential. Key research priorities include:

-

Pharmacokinetic Studies: Clarifying absorption, distribution, and half-life in human tissues.

-

Comparative Efficacy Trials: Benchmarking against established corticosteroids like betamethasone valerate.

-

Safety Profiling: Assessing risks of hypothalamic-pituitary-adrenal (HPA) axis suppression and cutaneous atrophy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume